3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide
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Overview
Description
3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide is a complex organic compound with a unique structure that includes an ethylamino group, a methyl group, and a 4-methylbenzene-1-sulfonyl group attached to an L-alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with L-alaninamide under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with N-methyl-N-ethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar sulfonyl group but with a trifluoromethyl substituent instead of a methyl group.
2-(4-Substituted benzene-1-sulfonyl)-N’-substituted-1-sulfonylacetohydrazide: This compound contains a sulfonyl group and is used for its antibacterial properties.
Uniqueness
3-(Ethylamino)-N-methyl-N~2~-(4-methylbenzene-1-sulfonyl)-L-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
239081-92-6 |
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Molecular Formula |
C13H21N3O3S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
(2S)-3-(ethylamino)-N-methyl-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C13H21N3O3S/c1-4-15-9-12(13(17)14-3)16-20(18,19)11-7-5-10(2)6-8-11/h5-8,12,15-16H,4,9H2,1-3H3,(H,14,17)/t12-/m0/s1 |
InChI Key |
GOCHNWSPHQPJLI-LBPRGKRZSA-N |
Isomeric SMILES |
CCNC[C@@H](C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCNCC(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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